Rhodamine 6G perchlorate

Description

Historical Development and Evolution in Research Applications

The historical trajectory of this compound traces back to the broader development of rhodamine dyes in the late nineteenth century, when these compounds constituted a revolutionary class of synthetic dyes. The foundational work by Ceresole in 1887 marked the initial discovery of rhodamine compounds, utilizing N,N-diethyl-m-amino-phenol as a precursor. This early synthetic breakthrough laid the groundwork for subsequent developments that would eventually lead to the specific perchlorate formulation of rhodamine 6G.

The transition from basic dye applications to sophisticated scientific instrumentation occurred throughout the twentieth century, driven by advances in fluorescence spectroscopy and laser technology. The perchlorate variant of rhodamine 6G emerged as researchers sought to optimize the photophysical properties of the original rhodamine 6G molecule. Unlike other counterion formulations, this compound demonstrated exceptional stability across various solvent systems and maintained consistent fluorescence efficiency independent of solvent polarity, with a remarkable quantum yield of 0.95.

The evolution of research applications expanded significantly during the latter half of the twentieth century, when scientists recognized the compound's potential in laser technology. The development of dye lasers represented a crucial milestone, as this compound became established as a gain medium capable of generating coherent light across the visible spectrum. The compound's lasing range of 570 to 660 nanometers with maximum efficiency at 590 nanometers positioned it as an optimal choice for various laser applications.

Biotechnology applications emerged as another significant evolutionary phase, with this compound finding extensive use in fluorescence microscopy, flow cytometry, and fluorescence correlation spectroscopy. The compound's integration into biological research methodologies reflected its compatibility with aqueous systems and its ability to maintain fluorescence properties under physiological conditions.

Contemporary developments have witnessed the compound's incorporation into advanced analytical techniques, including single-drop direct immersion microextraction methodologies. These modern applications demonstrate the continued evolution of this compound from its historical origins as a simple dye to its current status as a sophisticated analytical tool.

Current Scientific Significance and Interdisciplinary Relevance

The contemporary scientific significance of this compound spans multiple research domains, establishing it as a cornerstone compound in modern analytical and materials science. In laser physics, the compound serves as a critical gain medium in dye laser systems, where it is typically pumped by the second harmonic from neodymium-doped yttrium aluminum garnet lasers, nitrogen lasers, or argon ion lasers. The compound's exceptional photostability and high fluorescence quantum yield make it particularly valuable for high-intensity laser applications requiring consistent performance over extended operational periods.

In analytical chemistry, this compound has found specialized applications in environmental monitoring and trace analysis. Recent research has demonstrated its effectiveness in the development of single-drop direct immersion microextraction methodologies, where the compound forms ionic associates with picric acid at pH 3.0, enabling sensitive spectrophotometric determination with detection limits as low as 3.4 nanomolar. This analytical approach represents a significant advancement in green chemistry methodologies, achieving superior environmental compatibility compared to traditional extraction techniques.

The compound's role in biological imaging has expanded significantly, with applications in fluorescence microscopy and flow cytometry providing researchers with powerful tools for cellular visualization and analysis. The compound's ability to maintain fluorescence properties in aqueous biological systems, combined with its high quantum yield, makes it particularly suitable for live cell imaging applications where signal intensity and photostability are critical factors.

Materials science research has leveraged this compound in the development of nanoscale systems and optical materials. The compound can be incorporated with nanomaterials to form nanoclusters suitable for biological sensing and imaging applications. Additionally, its use in solid-state laser dye development for optics and remote sensing applications demonstrates its versatility in advanced materials research.

The interdisciplinary relevance of this compound extends to environmental science, where it serves as a tracer dye for determining flow rates and transport patterns in aquatic systems. Its fluorescent properties enable easy detection using fluorometers, making it an invaluable tool for hydrological studies and environmental monitoring programs.

Recent research has also explored the compound's applications in surface science and interfacial studies. Investigations of ultra-thin films of rhodamine 6G on polymer surfaces have revealed important insights into aggregation behavior and spectral properties at interfaces. These studies contribute to understanding fundamental photophysical processes and inform the development of advanced optical materials.

Table 1: Contemporary Applications of this compound Across Scientific Disciplines

| Research Domain | Specific Application | Key Properties Utilized | Detection/Analysis Method |

|---|---|---|---|

| Laser Physics | Dye laser gain medium | High quantum yield (0.95), photostability | Laser emission spectroscopy |

| Analytical Chemistry | Environmental trace analysis | Ionic association formation | Single-drop microextraction |

| Biological Imaging | Fluorescence microscopy | Aqueous system compatibility | Flow cytometry |

| Materials Science | Nanocluster development | Incorporation with nanomaterials | Fluorescence spectroscopy |

| Environmental Science | Hydrological tracing | Water solubility, fluorescence | Fluorometer detection |

| Surface Science | Interfacial studies | Film-forming properties | Absorption/emission spectroscopy |

Theoretical Frameworks Underpinning this compound Research

The theoretical foundations governing this compound research are rooted in several fundamental scientific frameworks that explain its unique photophysical and chemical properties. The Jablonski energy diagram provides the primary theoretical model for understanding the compound's fluorescence behavior, describing the electronic transitions between ground and excited states that give rise to its characteristic optical properties. In this framework, this compound molecules initially exist in the singlet ground state before optical excitation promotes them to the first excited singlet state, followed by thermalization to a lower energy excited state from which fluorescence emission occurs.

The quantum mechanical description of this compound's electronic structure reveals the conjugated π-electron system responsible for its optical properties. The compound's xanthene backbone provides an extended conjugation pathway that determines its absorption and emission characteristics. Theoretical calculations have established that the main absorption band corresponds to the S₁ state transition, while a smaller peak in the near-ultraviolet region represents the S₂ state transition. The presence of dimeric species, evidenced by a shoulder around 498 nanometers, indicates intermolecular interactions that influence the compound's photophysical behavior.

Solvent-dependent theoretical models explain the compound's remarkable property of maintaining consistent fluorescence efficiency across different polarity environments. Unlike other rhodamine variants that show significant solvent-dependent quenching, this compound exhibits fluorescence efficiency independent of solvent polarity, maintaining its quantum yield of 0.95 across various media. This behavior is attributed to the specific electronic configuration created by the perchlorate counterion, which prevents charge transfer interactions that typically lead to fluorescence quenching in polar solvents.

The theoretical framework for aggregation behavior in this compound has been developed through studies of ultra-thin films and concentrated solutions. Research has demonstrated that the compound exhibits aggregation rather than exciton formation at higher concentrations, a phenomenon attributed to the surface morphology effects and intermolecular interactions. This theoretical understanding is crucial for optimizing the compound's performance in various applications where concentration effects may influence optical properties.

Ion-pair formation theory provides another critical theoretical framework, particularly relevant for analytical applications. The formation of ionic associates between this compound and various anions, such as picrate, is governed by electrostatic interactions and hydrophobic effects. The theoretical models describing these interactions predict the optimal conditions for extraction efficiency and analytical sensitivity, enabling the development of advanced analytical methodologies.

Table 2: Fundamental Physical and Chemical Properties of this compound

| Property | Value | Measurement Conditions | Reference Method |

|---|---|---|---|

| Molecular Weight | 543.01 g/mol | Standard conditions | Mass spectrometry |

| Melting Point | 263-265°C | Atmospheric pressure | Thermal analysis |

| Fluorescence Quantum Yield | 0.95 | Aqueous solution | Comparative method |

| Maximum Absorption | 528 nm | Methanol solution | UV-Vis spectroscopy |

| Maximum Emission | 547 nm | Methanol solution | Fluorescence spectroscopy |

| Optimum Lasing Wavelength | 563 nm | Methanol solution | Laser spectroscopy |

| Molar Absorption Coefficient | 104,000 L/(mol·cm) | At absorption maximum | Beer-Lambert law |

| Lasing Range | 570-660 nm | Maximum at 590 nm | Dye laser characterization |

The photochemical theoretical framework addresses the compound's photostability and photobleaching mechanisms. Research has identified that photobleaching occurs from multiple energy states rather than exclusively from the excited triplet state, as traditionally assumed. This extended theoretical model explains the compound's exceptional photostability and informs strategies for optimizing its performance in high-intensity applications such as laser systems.

Temperature-dependent theoretical models describe the compound's thermal stability and phase behavior. The crystalline structure of this compound, appearing as pink to red crystals, undergoes specific thermal transitions that affect its optical properties. Understanding these thermal effects is essential for applications requiring elevated temperature operation or long-term stability.

The theoretical framework for surface interactions explains the compound's behavior at interfaces and in thin-film applications. Studies of this compound on polymer surfaces have revealed that surface morphology significantly influences aggregation patterns and optical properties. This theoretical understanding guides the development of advanced optical materials and surface-based sensing applications.

Propriétés

IUPAC Name |

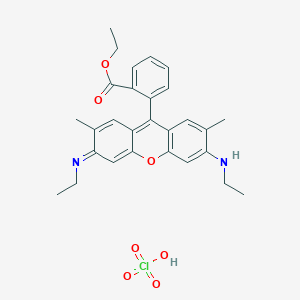

[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;perchlorate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O3.ClHO4/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25;2-1(3,4)5/h9-16,29H,6-8H2,1-5H3;(H,2,3,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDAFVOZRAUFNQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.[O-]Cl(=O)(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31ClN2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

989-38-8 (Parent) | |

| Record name | Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013161289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4065365 | |

| Record name | Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13161-28-9 | |

| Record name | Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013161289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethylxanthylium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Rhodamine 6G perchlorate typically involves a multi-step process. The starting materials are carefully selected to ensure the desired chemical structure is achieved. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and advanced purification techniques. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistency and quality. The use of automated systems and high-throughput screening methods enhances the efficiency of production.

Analyse Des Réactions Chimiques

Types of Reactions: Rhodamine 6G perchlorate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophilic or electrophilic substitution reactions are carried out using appropriate reagents and catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Fluorescence Microscopy and Imaging

Overview:

Rhodamine 6G perchlorate is predominantly used in fluorescence microscopy due to its high quantum yield and stability. It emits light in the green spectrum, making it suitable for imaging biological specimens.

Case Study:

A study demonstrated the use of Rhodamine 6G in imaging live cells, where it was incorporated into lipid membranes. The dye's fluorescence allowed researchers to visualize cellular processes in real-time, providing insights into membrane dynamics and cellular interactions .

Flow Cytometry

Overview:

This dye is frequently employed in flow cytometry for cell sorting and analysis. Its fluorescent properties enable the detection of specific cell populations based on their fluorescence intensity.

Application Example:

In a recent application, Rhodamine 6G was used to label antibodies in immunological assays, allowing for the precise identification of immune cell subtypes . The high sensitivity of flow cytometry combined with the dye's fluorescence facilitated the analysis of complex biological samples.

Analytical Chemistry

Overview:

this compound is utilized in various analytical methods, including spectrophotometry and chromatography, for detecting trace amounts of substances.

Methodology:

A novel method involving direct immersion single-drop microextraction was developed to quantify Rhodamine 6G concentrations in water samples. This technique showed high sensitivity with a detection limit of 3.4 nM and was successfully applied to environmental monitoring .

| Analytical Method | Detection Limit (nM) | Sample Type |

|---|---|---|

| Spectrophotometry | 3.4 | Water samples |

| HPLC | Not specified | Various environmental samples |

Biological Sensing

Overview:

this compound can be integrated with nanomaterials to create biosensors for detecting biomolecules.

Case Study:

Research has shown that Rhodamine 6G can form nanoclusters when combined with gold nanoparticles. This combination enhances the sensitivity of biosensors used for detecting cancer biomarkers, demonstrating significant potential for early diagnosis .

Photothermal Therapy

Overview:

The dye's ability to convert light into heat makes it a candidate for photothermal therapy applications in cancer treatment.

Research Findings:

In experimental setups, Rhodamine 6G was incorporated into silica nanoparticles and subjected to laser irradiation. The resulting heat generation effectively induced apoptosis in cancer cells, showcasing its therapeutic potential .

Environmental Monitoring

Overview:

Due to its toxicity, monitoring Rhodamine 6G levels in water sources is crucial for environmental safety.

Methodology:

Analytical techniques employing Rhodamine 6G have been developed for detecting illegal use in food products and cosmetics. These methods are vital for ensuring compliance with health regulations due to the dye's carcinogenic properties .

Mécanisme D'action

The mechanism of action of Rhodamine 6G perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these molecules, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.

Comparaison Avec Des Composés Similaires

Photoredox Catalysis

Toxicity and Biocompatibility

- This compound: Tunable cytotoxicity via anion exchange (e.g., ClO₄⁻ → PF₆⁻ reduces toxicity to normal cells) .

- Rhodamine B : Higher toxicity due to persistent bioaccumulation in xanthene dyes .

Key Research Findings

Laser Applications : R6G-ClO₄-doped SU8 polymer matrices achieve single-mode lasing at 0.25 wt% concentration, outperforming Rhodamine B in photostability .

Energy Transfer: In polyfluorene nanoparticles, R6G-ClO₄ exhibits 95% energy transfer efficiency, surpassing tetramethylrhodamine derivatives .

Environmental Remediation : Carbon-based adsorbents remove Rhodamine B more efficiently than R6G-ClO₄ due to RhB’s lower charge density .

Activité Biologique

Rhodamine 6G perchlorate (Rh6G) is a synthetic dye belonging to the rhodamine family, characterized by its vibrant fluorescence and extensive applications in various fields, including biotechnology and analytical chemistry. This article delves into the biological activity of this compound, exploring its properties, potential applications, and associated health risks.

This compound has the chemical formula and is typically found as red crystalline solids. It exhibits high solubility in organic solvents and moderate solubility in water, making it a versatile compound for various applications. The dye has a maximum absorption wavelength () around 528 nm and emits fluorescence at approximately 590 nm, which is crucial for its use in fluorescence microscopy and other imaging techniques .

Biological Applications

Fluorescence Microscopy and Flow Cytometry

this compound is widely utilized in fluorescence microscopy and flow cytometry due to its high quantum yield (0.95) and photostability. These properties allow for effective tracking of biological processes at the cellular level . The dye's ability to fluoresce enables researchers to visualize cellular structures and dynamics, making it invaluable in biological research.

Drug Delivery Systems

Recent studies have explored the encapsulation of this compound within mesoporous silica nanoparticles for targeted drug delivery applications. This approach enhances the stability of the dye while providing a platform for delivering therapeutic agents, potentially improving treatment efficacy against diseases such as cancer .

Toxicological Considerations

Despite its utility, this compound poses significant health risks due to its carcinogenic and mutagenic properties. The U.S. Food and Drug Administration (FDA) has prohibited its use in food, pharmaceuticals, and cosmetics due to these risks. Exposure to this dye can lead to skin irritation, respiratory issues, and potential long-term health effects from chronic exposure .

Study on Environmental Impact

A study conducted on water contamination revealed that Rhodamine dyes could significantly affect aquatic ecosystems. The presence of Rhodamine 6G in water sources was linked to adverse effects on aquatic life, prompting calls for stringent monitoring of dye levels in environmental samples .

In Vitro Studies

Research involving human cell lines has demonstrated that exposure to Rhodamine 6G can induce oxidative stress, leading to cell apoptosis. These findings underscore the importance of understanding the biological impacts of this compound in both laboratory settings and potential environmental exposures .

Summary of Findings

| Property | Details |

|---|---|

| Chemical Formula | |

| Maximum Absorption | 528 nm |

| Fluorescence Emission | ~590 nm |

| Applications | Fluorescence microscopy, drug delivery |

| Health Risks | Carcinogenic, mutagenic; skin/eye irritation |

| Environmental Impact | Toxic to aquatic life |

Q & A

Q. What are the key chemical and spectral properties of Rhodamine 6G perchlorate, and how do they influence experimental design?

this compound (CAS 13161-28-9) is a cationic xanthene dye with a molecular formula of C₂₈H₃₁N₂O₃·ClO₄ and a molecular weight of 543.01 g/mol. Its chloride counterpart (CAS 989-38-8) has a molar absorptivity of 9.70 × 10⁴ L·mol⁻¹·cm⁻¹ in ethanol, a critical parameter for UV-Vis spectroscopy . The perchlorate form exhibits enhanced solubility in polar solvents, making it preferable for fluorescence studies. Researchers must distinguish between the chloride and perchlorate salts due to differences in counterion effects on aggregation behavior and photostability .

Q. How is this compound utilized as a fluorescence quantum yield standard?

this compound is a widely accepted reference for fluorescence quantum yield (Φf) calculations. The relative Φf is determined using the equation: ΦX = ΦR × (FX/FR) × (AR/AX) × (nX/nR)², where F is the emission area, A is absorbance at excitation wavelength, and n is the solvent refractive index. For example, in ethanol, R6G perchlorate has Φf = 0.95, validated against cresyl violet perchlorate (Φf = 0.54 in methanol) . Ensure dye concentration maintains absorbance ≤ 0.06 to avoid self-absorption artifacts .

Q. What safety protocols are essential for handling this compound?

this compound is classified under GHS as Acute Toxicity Category 4 (H302). Key precautions include:

- Ventilation : Use fume hoods to minimize inhalation.

- PPE : Wear nitrile gloves (EN 374 compliant), safety goggles, and lab coats.

- Storage : Keep in sealed containers under inert atmosphere at room temperature .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do solvent polarity and concentration affect this compound’s dimerization and fluorescence quenching?

In aqueous solutions, R6G perchlorate undergoes concentration-dependent dimerization, reducing Φf due to exciton coupling. For example, at concentrations >10 µM, dimer formation dominates, shifting emission from 550 nm (monomer) to 590 nm (dimer) . To mitigate this:

Q. What methodologies enhance trace detection of this compound using surface-enhanced Raman spectroscopy (SERS)?

A novel SERS substrate (TiN-Ag composite) achieves a detection limit of 10⁻¹³ mol/L for R6G. Key steps:

Substrate Fabrication : Electrochemical deposition at 2 V with trisodium citrate:AgNO₃ (1:1 ratio) yields optimal "rice flower" nanostructures.

Raman Parameters : Use 785 nm laser excitation; R6G peaks at 612 cm⁻¹ (C–C–C ring in-plane bend) and 1360 cm⁻¹ (aromatic C–N stretch).

Enhancement Factor (EF) : Calculate EF = (ISERS/Ibulk) × (Nbulk/NSERS), where I is intensity and N is molecule count. Reported EF for TiN-Ag is ~10¹⁵ .

Q. How does this compound compare to other rhodamines in pH-sensitive probe design?

R6G perchlorate-derived probes (e.g., RLH A) exhibit a pH response range of 4.0–6.0 due to spirolactam ring-opening. Key design steps:

Synthesis : Hydrolyze R6G in KOH to generate a carboxylic acid intermediate, then conjugate with morpholine via PyBOP coupling.

Performance Metrics : R6G probes show faster kinetics (t1/2 < 30 s) vs. Rhodamine B derivatives but narrower dynamic range. Validate using fluorescence lifetime imaging (FLIM) in live cells .

Q. What strategies minimize photobleaching during prolonged imaging with this compound?

- Oxygen Scavenging : Add β-mercaptoethanol (1% v/v) or enzymatic systems (glucose oxidase/catalase) to reduce reactive oxygen species.

- Two-Photon Excitation : Use 1064 nm lasers to lower photon energy and localize excitation volume.

- Mounting Media : Use anti-fade reagents (e.g., ProLong Diamond) to stabilize fluorescence intensity over 72 hours .

Q. How is this compound applied in ion-pair extraction for perchlorate quantification?

R6G perchlorate forms a hydrophobic ion-pair with perchlorate (ClO₄⁻) in acidic media (pH 1–3). Protocol:

Extraction : Mix aqueous sample with R6G in chloroform; shake for 10 min.

Spectrophotometry : Measure absorbance at 526 nm (molar ratio 1:1). Calibrate with 0.1–10 ppm ClO₄⁻ standards (LOD = 0.05 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.